5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(3-methylphenyl)piperazine-1-carbonyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-17-3-2-4-20(13-17)26-9-11-27(12-10-26)24(29)22-14-21(28)23(16-31-22)30-15-18-5-7-19(25)8-6-18/h2-8,13-14,16H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKSJZXJVWLTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure with a pyranone core, a piperazine moiety, and a fluorobenzyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds structurally related to This compound . For instance, derivatives containing piperazine rings have shown promising results in inhibiting cancer cell proliferation. In particular, compounds with similar piperazine structures demonstrated significant inhibitory effects on human breast cancer cell lines by targeting the NF-kB signaling pathway .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. For example, derivatives of the piperazine class have been noted for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Kinetic studies revealed that certain derivatives exhibited competitive inhibition with IC50 values in low micromolar ranges, indicating their potential as skin-whitening agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Structural Modification | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Fluorobenzyl group | Tyrosinase inhibition | 20.6 |
| m-Tolyl piperazine | Antitumor activity | 15.6 |
| Carbonyl substitution | Enhanced potency | 29.8 |
This data indicates that specific substitutions can significantly enhance the biological activity of the compound.
Study on Antimicrobial Properties
In a recent investigation, derivatives of the compound were tested against various microbial strains. Notably, one derivative exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12 µg/mL, showcasing its potential as an antimicrobial agent .
Evaluation of Cytotoxicity
A comprehensive cytotoxicity evaluation was performed on several derivatives against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects, with some compounds achieving over 70% cell death at concentrations below 10 µM .
Scientific Research Applications
Oncology
One of the primary applications of this compound is in cancer treatment, particularly as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations.
- Mechanism of Action : The compound has been shown to inhibit the catalytic activity of PARP1, leading to increased DNA damage in cancer cells. In vitro studies demonstrated that it enhances cleavage of PARP1 and increases phosphorylation of H2AX, a marker of DNA damage response .
- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis, comparable to the well-known PARP inhibitor Olaparib. The IC50 value was found to be approximately 18 μM, indicating potent activity against cancer cell lines .
| Compound | IC50 (μM) | Effect on PARP Activity | Cell Line Tested |
|---|---|---|---|
| 5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one | 18 | Inhibition observed | MCF-7 |
| Olaparib | 57.3 | Inhibition observed | MCF-7 |
Neuropharmacology
Another significant application is in neuropharmacology, where the compound's effects on neurotransmitter systems are being investigated.
- Potential for Treating Neurological Disorders : Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors due to its piperazine structure, which is common in many psychoactive drugs. This opens avenues for developing treatments for conditions such as depression and anxiety disorders.
- Research Findings : Studies have indicated that compounds similar to this one can enhance neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyran-4-one derivatives functionalized with piperazine-carbonyl and aryl ether groups . Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison of Pyran-4-one Derivatives
Key Observations
Substituent Effects on Activity :
- The 4-fluorobenzyloxy group in the target compound may offer superior metabolic stability compared to the 3-methoxybenzyloxy analog due to fluorine’s resistance to oxidative metabolism.
- The m-tolyl group on the piperazine (vs. 2-fluorophenyl in ) could enhance hydrophobic interactions in kinase binding pockets, as methyl groups are less polar than fluorine .
Core Scaffold Variations: Pyran-4-one derivatives (target compound, ) are associated with kinase inhibition, whereas pyrazole-quinoline hybrids () or pyrazole-carboxylates () are linked to anticancer or antimicrobial activity.
Piperazine Modifications :
- Piperazine-carbonyl groups with aryl substituents (e.g., m-tolyl, 2-fluorophenyl) are common in CNS-active compounds due to their ability to cross the blood-brain barrier .
Research Findings
- Metabolic Stability: Pyran-4-one derivatives with fluorinated benzyl ethers exhibit longer half-lives in vitro compared to non-fluorinated analogs .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one?
The synthesis typically involves multi-step reactions, including:
- Coupling of the pyranone core with the 4-(m-tolyl)piperazine moiety via a carbonyl linkage under anhydrous conditions (e.g., dichloromethane as solvent) .
- Introduction of the 4-fluorobenzyloxy group using nucleophilic substitution or Mitsunobu reactions, requiring inert atmospheres (nitrogen) and catalysts like diisopropylethylamine (DIEA) to enhance reaction efficiency .
- Critical parameters : Temperature control (0–25°C), solvent purity, and stoichiometric ratios (e.g., 1:1 molar ratio of piperazine derivatives to acylating agents) to minimize side products. Yield optimization often involves flash chromatography or recrystallization for purification .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions, particularly the 4-fluorobenzyl and m-tolyl groups. For example, aromatic protons in the 4-fluorobenzyl moiety resonate at δ 7.00–7.32 ppm, while methyl groups in m-tolyl appear as singlets near δ 2.30 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% threshold for pharmacological studies). Reverse-phase columns with UV detection at 254 nm are standard .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHFNO: 427.15 g/mol) .
Advanced: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) influence biological activity?
- Fluorine vs. Chlorine Effects : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine. For example, replacing 4-chlorobenzyl with 4-fluorobenzyl in analogous compounds improved IC values in kinase inhibition assays by 2–3 fold due to reduced steric hindrance .
- Piperazine Substitutions : m-Tolyl groups (methyl at meta position) optimize π-π stacking with hydrophobic enzyme pockets, whereas para-substitutions may disrupt binding. Comparative molecular docking studies using AutoDock Vina can validate these interactions .
Advanced: What experimental strategies can resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH (7.4 for physiological relevance), and incubation times (24–48 hrs) to reduce variability .
- Orthogonal Validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT or ATP-lite) to distinguish direct target effects from off-target cytotoxicity .
- Meta-Analysis of SAR Data : Cross-reference structural analogs (e.g., pyrazole or triazole derivatives) to identify trends. For instance, thioxo-thiazolidinone analogs show enhanced anti-inflammatory activity but reduced solubility, explaining discrepancies in efficacy .
Advanced: How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) and toxicity profiles?
- PK Parameters : Administer intravenously (1–5 mg/kg) in rodent models to measure plasma half-life (t), volume of distribution (Vd), and clearance (CL) using LC-MS/MS quantification .
- Toxicity Screening : Conduct acute toxicity studies (OECD Guideline 423) with histopathological analysis of liver and kidney tissues. Monitor biomarkers like ALT/AST for hepatotoxicity .
- Blood-Brain Barrier (BBB) Penetration : Assess via in situ brain perfusion models; fluorinated benzyl groups often enhance BBB permeability compared to non-halogenated analogs .
Advanced: What computational methods are effective for predicting binding modes with target proteins?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate interactions with kinases (e.g., EGFR or BRAF). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the pyran-4-one carbonyl .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., fluorobenzyl → methoxybenzyl) to guide synthetic prioritization .
Advanced: How should researchers address solubility challenges during formulation for biological testing?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain compound stability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous solubility and sustained release in in vivo models .
- Salt Formation : React with hydrochloric acid to form hydrochloride salts, enhancing solubility by 5–10 fold without altering pharmacophores .
Advanced: What are best practices for validating target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures (55–60°C) via Western blot .
- Knockdown/Rescue Experiments : Use siRNA to silence the target protein (e.g., PI3K) and reintroduce wild-type/mutant variants to assess dependency on the compound’s mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
